(6R)-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid
Overview
Description
(6R)-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid, also known as RO0321, is an enantiomer of RG7834. It is a highly selective and orally bioavailable inhibitor of the hepatitis B virus (HBV). This compound is part of the dihydroquinolizinone (DHQ) chemical series and has shown significant potential in reducing viral antigens and viral DNA with a novel mechanism of action .
Preparation Methods
The synthesis of (6R)-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid involves several steps, starting from the basic dihydroquinolizinone structure. The synthetic route typically includes the following steps:
Formation of the core structure: The dihydroquinolizinone core is synthesized through a series of cyclization reactions.
Functionalization: Various functional groups are introduced to the core structure to enhance its biological activity.
Purification: The final product is purified using techniques such as chromatography to ensure high purity.
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
Chemical Reactions Analysis
(6R)-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
(6R)-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid has several scientific research applications, particularly in the field of virology and medicinal chemistry:
Virology: It is primarily used as an inhibitor of the hepatitis B virus, showing high selectivity and potency in reducing viral antigens and DNA.
Medicinal Chemistry: The compound is used in the development of new antiviral drugs, particularly for chronic hepatitis B treatment.
Biological Research: This compound is used to study the molecular mechanisms of HBV inhibition and to identify potential targets for therapeutic intervention.
Mechanism of Action
The mechanism of action of (6R)-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid involves the inhibition of viral gene expression. It targets specific molecular pathways involved in the replication and transcription of the hepatitis B virus. The compound binds to viral proteins and interferes with their function, leading to a reduction in viral antigen production and viral DNA replication .
Comparison with Similar Compounds
(6R)-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid is unique compared to other similar compounds due to its high selectivity and potency against the hepatitis B virus. Similar compounds include:
Tenofovir Disoproxil Fumarate: A nucleoside reverse transcriptase inhibitor used to treat HIV and chronic hepatitis B.
Telbivudine: A nucleoside analog reverse transcriptase inhibitor used for hepatitis B treatment.
Osthole: A potential inhibitor of histamine H1 receptor with antiviral properties.
This compound stands out due to its novel mechanism of action and high specificity for HBV, making it a promising candidate for further development in antiviral therapy.
Properties
IUPAC Name |
(6R)-10-methoxy-9-(3-methoxypropoxy)-2-oxo-6-propan-2-yl-6,7-dihydrobenzo[a]quinolizine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO6/c1-13(2)17-8-14-9-21(29-7-5-6-27-3)20(28-4)10-15(14)18-11-19(24)16(22(25)26)12-23(17)18/h9-13,17H,5-8H2,1-4H3,(H,25,26)/t17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBXLMOYQNDMHQT-QGZVFWFLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H]1CC2=CC(=C(C=C2C3=CC(=O)C(=CN13)C(=O)O)OC)OCCCOC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801107394 | |
Record name | (6R)-6,7-Dihydro-10-methoxy-9-(3-methoxypropoxy)-6-(1-methylethyl)-2-oxo-2H-benzo[a]quinolizine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801107394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2072057-18-0 | |
Record name | (6R)-6,7-Dihydro-10-methoxy-9-(3-methoxypropoxy)-6-(1-methylethyl)-2-oxo-2H-benzo[a]quinolizine-3-carboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=2072057-18-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (6R)-6,7-Dihydro-10-methoxy-9-(3-methoxypropoxy)-6-(1-methylethyl)-2-oxo-2H-benzo[a]quinolizine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801107394 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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